molecular formula C33H29ClN4O4 B11437572 N-[(2-chlorophenyl)methyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide

N-[(2-chlorophenyl)methyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide

Cat. No.: B11437572
M. Wt: 581.1 g/mol
InChI Key: IMAIMUIUWLQLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinazoline derivative features a 2,4-dioxoquinazoline core substituted with a 7-carboxamide group, a 4-methylphenyl group at position 3, a 2-(2,4-dimethylanilino)-2-oxoethyl chain at position 1, and a 2-chlorobenzyl moiety at the N-position. Quinazolines are well-documented for their pharmacological versatility, including antifungal, anticancer, and efflux pump inhibitor (EPI) activities .

Properties

Molecular Formula

C33H29ClN4O4

Molecular Weight

581.1 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide

InChI

InChI=1S/C33H29ClN4O4/c1-20-8-12-25(13-9-20)38-32(41)26-14-11-23(31(40)35-18-24-6-4-5-7-27(24)34)17-29(26)37(33(38)42)19-30(39)36-28-15-10-21(2)16-22(28)3/h4-17H,18-19H2,1-3H3,(H,35,40)(H,36,39)

InChI Key

IMAIMUIUWLQLFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)N(C2=O)CC(=O)NC5=C(C=C(C=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorobenzyl moiety undergoes nucleophilic substitution under specific conditions:

  • Reagents/Conditions : NaOH (aqueous), Cu catalyst, 80–100°C

  • Reaction Outcome : Replacement of chlorine with hydroxyl, amine, or other nucleophiles (e.g., –SH, –CN).

  • Application : Functionalization for enhanced solubility or bioactivity modulation.

Example Reaction:

Ar–Cl+NH3Cu, 90°CAr–NH2+HCl[1]\text{Ar–Cl} + \text{NH}_3 \xrightarrow{\text{Cu, 90°C}} \text{Ar–NH}_2 + \text{HCl} \quad[1]

Oxidation and Reduction of Functional Groups

The oxoethyl (–CO–) and quinazoline moieties participate in redox reactions:

Reaction Type Reagents/Conditions Site of Reaction Product
OxidationKMnO₄ (acidic medium), 60°COxoethyl groupCarboxylic acid derivative
ReductionNaBH₄/MeOH, room temperatureQuinazoline carbonylAlcohol or amine derivatives
Selective hydrogenationH₂/Pd-C, ethanol, 25°CAromatic ringsPartially saturated quinazoline core

Data synthesized from .

Acylation and Alkylation at the Anilino Group

The 2,4-dimethylanilino substituent undergoes electrophilic reactions:

  • Acylation : Acetic anhydride/pyridine yields N-acetyl derivatives.

  • Alkylation : Methyl iodide/K₂CO₃ in DMF introduces methyl groups at the anilino nitrogen .

  • Mechanistic Insight : Enhanced steric hindrance post-alkylation reduces reactivity at adjacent sites.

Hydrolysis of the Carboxamide Group

The terminal carboxamide group is susceptible to hydrolysis:

  • Acidic Hydrolysis (HCl, reflux): Yields carboxylic acid and ammonium chloride.

  • Basic Hydrolysis (NaOH, 70°C): Produces carboxylate salt and ammonia.

  • Catalytic Application : Hydrolyzed products serve as intermediates for further derivatization.

Cycloaddition and Ring Modification

The quinazoline core participates in cycloaddition reactions:

  • Diels-Alder Reaction : With dienophiles like maleic anhydride, forming fused bicyclic structures .

  • Ring Expansion : Treatment with HNO₃/H₂SO₄ introduces nitro groups, altering electronic properties.

Comparative Reactivity of Functional Groups:

Functional Group Reactivity Rank Dominant Reaction
Chlorophenyl (–Cl)1Nucleophilic substitution
Carboxamide (–CONH₂)2Hydrolysis
Anilino (–NH–C₆H₃(CH₃)₂)3Acylation/alkylation
Quinazoline carbonyl4Reduction

Synthetic Pathway Key Steps

The compound’s synthesis involves:

  • Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with urea.

  • Side-Chain Introduction : Mitsunobu reaction for oxoethyl group attachment.

  • Final Functionalization : Coupling of 2-chlorobenzyl and 4-methylphenyl groups via Suzuki-Miyaura cross-coupling .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • pH Sensitivity : Stable in neutral conditions but degrades in strong acids/bases due to carboxamide hydrolysis.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. Its molecular formula is C24H23ClN2O3C_{24}H_{23}ClN_2O_3, and it has a molecular weight of approximately 428.9 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological activity.

Pharmaceutical Applications

  • Anticancer Activity
    • Mechanism of Action : Compounds similar to N-[(2-chlorophenyl)methyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide have shown potential as anticancer agents by inhibiting specific enzymes involved in cancer cell proliferation.
    • Case Studies : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. For instance, a related compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range against MCF-7 cells .
  • Antimicrobial Properties
    • Broad-Spectrum Activity : Research indicates that quinazoline derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
    • Clinical Relevance : Given the rising resistance to conventional antibiotics, compounds like this one could serve as alternatives or adjuncts in treating bacterial infections.

Biological Evaluations

Extensive biological evaluations are crucial for assessing the therapeutic potential of this compound:

  • In Vitro Studies : These studies often utilize assays such as MTT or XTT to determine cell viability and cytotoxic effects on cancer cell lines.
  • In Vivo Studies : Animal models are employed to evaluate the pharmacokinetics and toxicity profiles of the compound before proceeding to clinical trials.

Potential Therapeutic Uses

The diverse biological activities of this compound suggest several therapeutic applications:

  • Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth.
  • Infectious Diseases : As a novel antimicrobial agent against resistant strains of bacteria.
  • Inflammatory Conditions : Potential use in treating diseases characterized by inflammation due to its ability to modulate immune responses.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their modifications, and reported bioactivities:

Compound Name / ID Key Structural Differences vs. Target Compound Reported Bioactivity Source
Target Compound - Hypothesized: Antifungal, EPI activity (based on structural motifs) -
N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide 3-Nitrobenzyl at position 1 instead of 2-(2,4-dimethylanilino)-2-oxoethyl Not explicitly reported; nitro groups often enhance reactivity but reduce stability
N-[(2-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide 4-Methoxyphenylmethyl at position 3; sulfanylidene and oxidanylidene groups at positions 2 and 4 Enhanced solubility due to methoxy group; potential thiol-mediated interactions
N-hydroxy-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide Hydroxy group at N-position; lacks 4-methylphenyl and 2-chlorophenyl substituents Improved pharmacokinetics (hydroxy group may enhance bioavailability)
3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide 4-Chlorophenylmethyl at position 3; 2-methoxyphenylmethyl at N-position Methoxy group may reduce cytotoxicity compared to chloro substituents
Quinazolinone derivatives (e.g., Compound 6, Table 7 ) Simplified core (lacking carboxamide and chlorophenyl groups); substituted aniline moieties Potent antifungal activity against Candida spp. (MIC: 2–8 µg/mL)

Functional Group Contributions to Bioactivity

  • 2-Chlorophenyl Group : Enhances lipophilicity and membrane penetration, critical for intracellular targets like fungal enzymes or bacterial efflux pumps .
  • 2,4-Dimethylanilino-2-oxoethyl Chain: The dimethylanilino group may act as a hydrogen bond donor/acceptor, improving target binding affinity compared to nitro or methoxy substituents .

Antifungal Activity Comparison

Quinazoline derivatives with carboxamide groups (e.g., Compound 8, Table 7 ) exhibit strong antifungal activity against Fusarium moniliforme (MIC: 4 µg/mL vs. 16 µg/mL for fluconazole). The target compound’s 2-chlorophenyl and dimethylanilino groups may further enhance activity by disrupting fungal membrane integrity or inhibiting ergosterol biosynthesis .

Efflux Pump Inhibitor (EPI) Potential

Alkylaminoquinazoline derivatives with morpholine groups demonstrate superior EPI activity against Pseudomonas aeruginosa (e.g., 64% efflux inhibition at 10 µM) . The target compound’s dimethylanilino group may mimic morpholine’s electron-donating effects, though direct comparisons require experimental validation.

Biological Activity

The compound N-[(2-chlorophenyl)methyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide is a member of the quinazoline family, known for their diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C23H22ClN3O3
  • Molecular Weight : 431.89 g/mol
  • Structural Features : The compound features a quinazoline core, which is linked to various functional groups that enhance its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC23H22ClN3O3
Molecular Weight431.89 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines.

  • Mechanism of Action : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation and survival. It induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways.
  • Case Study : In vitro studies demonstrated that the compound inhibited the growth of MCF-7 (breast cancer) and H1299 (lung cancer) cell lines with IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Spectrum of Activity : It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.
  • Research Findings : Comparative studies showed that the compound was more effective than standard antibiotics like ampicillin and fluconazole against certain bacterial strains .

Enzymatic Inhibition

The compound has been reported to inhibit specific enzymes that are crucial for tumor growth and metastasis.

  • Target Enzymes : It has shown inhibitory effects on histone deacetylases (HDACs), which play a role in cancer progression by altering gene expression patterns.
  • In Vitro Results : Inhibition assays indicated that the compound significantly reduced HDAC activity in a dose-dependent manner, leading to increased acetylation of histones and subsequent reactivation of tumor suppressor genes .

Safety Assessment

The safety profile of the compound is critical for its potential therapeutic application. Preliminary toxicity studies indicate:

  • Cytotoxicity : The compound exhibited low cytotoxicity towards normal human fibroblast cells at therapeutic concentrations.
  • Mutagenicity Tests : The compound was assessed for mutagenic potential using standard Ames tests, showing no significant mutagenic effects under the tested conditions .

Table 2: Toxicological Data Summary

Test TypeResult
Cytotoxicity (IC50)>100 µM
MutagenicityNegative

Q & A

Q. What are the recommended strategies for synthesizing this compound with high purity?

To optimize synthesis, employ flow chemistry to ensure precise control over reaction parameters such as temperature and reagent stoichiometry, reducing side reactions . Utilize Design of Experiments (DoE) to systematically evaluate variables (e.g., catalyst loading, solvent polarity) and identify optimal conditions . Purification via preparative HPLC or recrystallization in aprotic solvents can enhance yield and purity, as demonstrated in analogous quinazoline syntheses .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : Confirm substituent positions (e.g., chlorophenyl, dimethylanilino groups) via 1^1H and 13^13C chemical shifts .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to verify the carboxamide and quinazoline-dione core .
  • X-ray crystallography : Resolve crystal packing and stereochemistry, as applied to structurally related chlorophenyl derivatives .

Q. How should researchers design preliminary biological assays to assess this compound’s activity?

  • Use enzyme inhibition assays (e.g., kinase profiling) with positive controls (e.g., staurosporine) to benchmark activity.
  • Address solubility by testing DMSO concentrations ≤1% to avoid solvent interference .
  • Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate specific activity from nonspecific toxicity .

Advanced Research Questions

Q. How can contradictory bioactivity data across different assay conditions be resolved?

  • Orthogonal assays : Validate inhibitory activity using complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays for IC50_{50}) .
  • Impurity profiling : Quantify synthetic byproducts via LC-MS; even trace impurities (e.g., unreacted intermediates) may interfere with assay readouts .
  • Buffer optimization : Adjust pH and ionic strength to mimic physiological conditions, as activity may vary in non-native environments .

Q. What computational approaches are suitable for predicting the binding mode of this quinazoline derivative with target enzymes?

  • Molecular docking : Use software like AutoDock Vina to model interactions between the quinazoline-dione core and kinase ATP-binding pockets, referencing known quinazoline scaffolds .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories to identify critical residues (e.g., hinge-region interactions) .
  • Free-energy perturbation (FEP) : Quantify the impact of substituent modifications (e.g., chlorophenyl vs. fluorophenyl) on binding affinity .

Q. How can structural modifications at the 2,4-dioxoquinazoline core influence pharmacokinetic properties?

  • LogP optimization : Introduce hydrophilic groups (e.g., -OH, -NH2_2) at the 7-carboxamide position to improve solubility without compromising target binding .
  • In silico ADMET modeling : Predict metabolic stability (e.g., CYP3A4 susceptibility) and blood-brain barrier permeability using tools like SwissADME .
  • Prodrug strategies : Mask polar groups (e.g., carboxylates) with ester linkages to enhance oral bioavailability .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Fragment-based screening : Replace the 2-chlorophenylmethyl group with bioisosteres (e.g., thiophene, pyridine) to probe steric and electronic effects .
  • Alanine scanning mutagenesis : Identify critical enzyme residues interacting with the 2,4-dimethylanilino moiety .
  • 3D-QSAR : Develop CoMFA/CoMSIA models to correlate substituent properties (e.g., Hammett σ values) with activity trends .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting cytotoxicity data between cancer cell lines and primary cells?

  • Dose-response normalization : Express cytotoxicity as a percentage of vehicle-treated controls to account for baseline variability .
  • Transcriptomic profiling : Compare gene expression (e.g., apoptosis markers) in sensitive vs. resistant cell lines to identify resistance mechanisms .
  • Metabolomic studies : Track ATP/NAD+ levels to distinguish cytostatic vs. cytotoxic effects .

Q. What methods are effective for validating target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in compound-treated lysates .
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink and identify bound proteins via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.